3-(Boc-amino)chroman-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3,4-dihydro-2H-chromen-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10,12,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRGSZQKIRGAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 3 Boc Amino Chroman 4 Ol Scaffolds
Modifications at the Chroman-4-ol Hydroxyl Group
The secondary alcohol at the C4 position of the chroman ring is a key functional group that can be readily modified through several standard organic reactions.
The hydroxyl group of 3-(Boc-amino)chroman-4-ol can be oxidized to a carbonyl group, yielding the corresponding 3-(Boc-amino)chroman-4-one. This transformation is a common strategy to introduce a ketone functionality, which can serve as a handle for further modifications or as a key structural element in biologically active molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.
Common methods for the oxidation of secondary alcohols to ketones include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (B128534) (TEA). It is known for its mild conditions.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient alternative for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
The resulting 3-(Boc-amino)chroman-4-one is a valuable intermediate for synthesizing various derivatives, including homoisoflavonoids and other substituted chromanones. mdpi.com
Table 1: Representative Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent | Typical Solvent | Conditions | Product |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Ketone |
| Swern Oxidation (DMSO, (COCl)₂, TEA) | Dichloromethane (DCM) | -78 °C to Room Temp | Ketone |
The C4-hydroxyl group can be converted into esters and ethers, which allows for the introduction of a wide variety of functional groups and can significantly alter the molecule's physicochemical properties.
Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or its activated derivative. Common methods include:
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process.
Acylation with Acyl Chlorides or Anhydrides: A more reactive approach where the alcohol is treated with an acyl chloride or anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct.
Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the alcohol with a carboxylic acid.
Etherification: The formation of an ether linkage at the C4 position can be achieved through several methods, most notably the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the copper-catalyzed amino etherification of alkenes, although this is a more complex, multi-component reaction. nih.gov
Transformations of the Boc-amino Group
The tert-butoxycarbonyl (Boc) protecting group on the C3-amino function is stable under many reaction conditions but can be selectively removed to liberate the primary amine. This free amine is a versatile nucleophile that can undergo a multitude of transformations.
Following the deprotection of the Boc group, typically achieved under acidic conditions with reagents like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, the resulting primary amine (3-aminochroman-4-ol) can be readily converted into amides and ureas.
Amide Synthesis: Amides are formed by the reaction of the amine with a carboxylic acid or its derivatives. libretexts.org This is one of the most fundamental transformations in organic chemistry.
From Acyl Halides: The amine reacts readily with acyl chlorides or bromides, often in the presence of a non-nucleophilic base to scavenge the generated acid.
From Carboxylic Acids: Direct condensation with a carboxylic acid is facilitated by coupling reagents such as carbodiimides (DCC, EDC) or uronium salts (HATU, HBTU), which activate the carboxylic acid for nucleophilic attack. masterorganicchemistry.comnih.gov
From Esters: Aminolysis of esters can also produce amides, though this reaction is generally slower than with acyl halides.
Urea (B33335) Synthesis: Ureas are valuable functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov They can be synthesized from the free amine via several routes:
Reaction with Isocyanates: The most direct method involves the reaction of the amine with an isocyanate. This reaction is typically fast and high-yielding. nih.govcommonorganicchemistry.com
Reaction with Phosgene Equivalents: Safer alternatives to highly toxic phosgene, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be used. nih.govcommonorganicchemistry.com The amine reacts with CDI to form a carbamoyl-imidazole intermediate, which then reacts with another amine.
From Carbamates: Reaction of the amine with a reactive carbamate (B1207046), such as 4-nitrophenyl-N-benzylcarbamate, provides a versatile route to urea derivatives. bioorganic-chemistry.com
Table 2: Synthesis of Amide and Urea Derivatives from Amines
| Desired Derivative | Reagent(s) | Key Features |
|---|---|---|
| Amide | Acyl Chloride/Base | Fast and efficient, generates HCl byproduct. |
| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC, HATU) | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com |
| Urea | Isocyanate | Direct and high-yielding reaction. commonorganicchemistry.com |
| Urea | N,N'-Carbonyldiimidazole (CDI) | A safer alternative to phosgene. nih.gov |
Once deprotected, the primary amino group of 3-aminochroman-4-ol can be alkylated to form secondary or tertiary amines. This modification is crucial for tuning the basicity, lipophilicity, and biological activity of the molecule.
N-Alkylation Methods:
Direct Alkylation with Alkyl Halides: The amine can act as a nucleophile and react with alkyl halides (e.g., alkyl iodides or bromides). A significant challenge with this method is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org
Reductive Amination: A more controlled method for mono-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Alkylation using Alcohols: In industrial settings and increasingly in laboratory synthesis, alcohols are used as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" strategy catalyzed by transition metals like Ruthenium or Iridium. nih.govnih.gov
Chelation-Controlled Alkylation: For 3-amino alcohol substrates, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This protects and activates the amine group for a controlled reaction with an alkyl halide. organic-chemistry.org
Functionalization and Substitution on the Chroman Core
The aromatic ring of the chroman scaffold is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule. wikipedia.org The existing ether oxygen and hydroxyl group on the aromatic ring are typically activating, ortho-, para-directing groups. wikipedia.org Therefore, substitution is expected to occur primarily at positions 6 and 8.
Studies on related chroman-4-one systems have shown that substitution at these positions is synthetically feasible and can significantly influence biological activity. acs.orgnih.gov
Common Electrophilic Aromatic Substitution Reactions:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃.
The choice of reaction conditions is critical to avoid unwanted side reactions, particularly given the presence of other functional groups on the this compound scaffold.
Substitution at C2 Position
The introduction of substituents at the C2 position of the chroman ring is a key strategy for modulating the biological activity of these scaffolds. A common approach to achieve C2-substituted this compound derivatives involves the initial synthesis of a C2-substituted chroman-4-one, followed by subsequent modifications at the C3 and C4 positions.
A prevalent method for the synthesis of 2-alkyl or 2-aryl-substituted chroman-4-ones is the base-mediated aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. wikipedia.org This reaction allows for the introduction of a wide variety of substituents at the C2 position, depending on the aldehyde used. For instance, the reaction of a 2'-hydroxyacetophenone with hexanal (B45976) can yield a 2-pentylchroman-4-one. wikipedia.org The yields of these reactions can vary depending on the electronic nature of the substituents on the 2'-hydroxyacetophenone. wikipedia.org
Once the 2-substituted chroman-4-one is obtained, the subsequent steps to arrive at the desired this compound would involve the introduction of an amino group at the C3 position, reduction of the C4-ketone, and protection of the amino group. While direct amination of the C3 position can be challenging, a potential route involves bromination at the C3 position followed by nucleophilic substitution with an amine source. gu.se Following the introduction of the amino group, the C4-ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). wikipedia.orgwikipedia.org The final step would be the protection of the newly introduced amino group with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgchemistrysteps.comresearchgate.netwikipedia.org
Table 1: Examples of C2-Substituted Chroman-4-one Synthesis
| Starting Aldehyde | Resulting C2-Substituent | Reference |
| Hexanal | n-Pentyl | wikipedia.org |
| Butanal | n-Propyl | nih.gov |
| Octanal | n-Heptyl | nih.gov |
| Isobutyraldehyde | Isopropyl | nih.gov |
| Benzaldehyde | Phenyl | nih.gov |
Substitution at C6 and C8 Positions
A common strategy for functionalizing the C6 and C8 positions is through electrophilic halogenation, such as bromination. The synthesis of 6,8-dibromo-2-pentylchroman-4-one has been reported, demonstrating the feasibility of introducing halogen atoms at these positions. nih.gov Similarly, nitration of the aromatic ring can be achieved, which could potentially lead to substitution at the C6 and/or C8 positions, depending on the reaction conditions and the existing substitution pattern. wikipedia.org
The general approach to obtaining C6 and C8 substituted this compound would mirror the strategy for C2 substitution. This involves starting with an appropriately substituted 2'-hydroxyacetophenone (e.g., 3',5'-dihalo-2'-hydroxyacetophenone) to synthesize the corresponding substituted chroman-4-one. wikipedia.orgwikipedia.org Subsequently, the introduction of the 3-amino group, reduction of the 4-keto group, and Boc protection would yield the desired product.
Table 2: Examples of Electrophilic Substitution on Chroman-4-one Scaffolds
| Reagent | Position(s) Substituted | Resulting Substituent(s) | Reference |
| Pyridinium tribromide | 6, 8 | Bromo | nih.gov |
| Nitrating agent | 6 | Nitro | wikipedia.org |
Ring Expansion or Contraction Strategies
One such reaction is the Tiffeneau-Demjanov rearrangement , which is a classic method for the one-carbon ring expansion of cyclic β-amino alcohols. wikipedia.orgsynarchive.comslideshare.netd-nb.info This reaction involves the diazotization of a primary amine with nitrous acid, followed by a rearrangement that results in a ring-expanded ketone. Given that 3-aminochroman-4-ol is a cyclic β-amino alcohol, it is a potential substrate for this rearrangement. Treatment of 3-aminochroman-4-ol (obtained after deprotection of the Boc group) with nitrous acid could theoretically lead to a ring-expanded benzoxazepinone derivative. The regioselectivity of the rearrangement would depend on the migratory aptitude of the adjacent carbon atoms.
The Demjanov rearrangement is a related reaction that can also lead to ring expansion of cyclic primary amines upon treatment with nitrous acid, yielding rearranged alcohols. wikipedia.org
It is important to note that the applicability and outcome of these rearrangements on the specific 3-aminochroman-4-ol system would require experimental investigation, as the substitution pattern and stereochemistry of the starting material can significantly influence the course of the reaction. There are currently no specific research findings detailing the successful application of these ring expansion or contraction strategies on the this compound scaffold itself.
Mechanistic and Stereochemical Investigations in 3 Boc Amino Chroman 4 Ol Synthesis and Reactions
Elucidation of Reaction Mechanisms
Understanding the underlying reaction mechanisms is paramount for the rational design of efficient and selective synthetic routes to 3-(Boc-amino)chroman-4-ol. This section explores the proposed catalytic cycles for its asymmetric synthesis and the factors governing the observed selectivity.
Proposed Catalytic Cycles for Asymmetric Transformations
The asymmetric synthesis of 3-aminochroman-4-ol derivatives can be achieved through various strategies, with organocatalysis emerging as a powerful tool. A plausible catalytic cycle for the synthesis of a precursor to this compound, utilizing a bifunctional organocatalyst such as a cinchona alkaloid-derived thiourea (B124793), can be proposed based on established principles of asymmetric catalysis.
A Proposed Catalytic Cycle:
Catalyst Activation: The bifunctional catalyst, possessing both a Brønsted acid (thiourea moiety) and a Lewis base (tertiary amine of the cinchona alkaloid), is poised to activate both the nucleophile and the electrophile.
Electrophile Activation: The thiourea moiety of the catalyst activates the electrophile, typically an α,β-unsaturated ketone precursor to the chroman ring, through hydrogen bonding. This activation enhances the electrophilicity of the β-carbon.
Nucleophile Activation and Addition: Simultaneously, the Lewis basic site of the catalyst deprotonates the nucleophile, a source of the amino group, generating a more potent nucleophile. This activated nucleophile then attacks the β-carbon of the activated electrophile in a Michael addition.
Stereocontrol: The chiral scaffold of the organocatalyst directs the approach of the nucleophile to one face of the electrophile, thereby establishing the stereochemistry at the C3 position.
Intramolecular Cyclization: Following the Michael addition, an intramolecular cyclization occurs, where the phenoxide attacks the carbonyl group to form the chroman ring.
Product Release and Catalyst Regeneration: The product, a 3-aminochroman-4-one (B183947) derivative, is released, and the catalyst is regenerated to re-enter the catalytic cycle. Subsequent reduction of the ketone at C4 yields the desired this compound.
This dual activation model, facilitated by the bifunctional nature of the organocatalyst, is a cornerstone of many asymmetric transformations and provides a framework for understanding the enantioselective synthesis of chiral chroman derivatives.
Insights into Regioselectivity and Stereoselectivity
The synthesis of this compound involves the formation of two adjacent stereocenters, C3 and C4. The relative and absolute stereochemistry of these centers is governed by several factors throughout the synthetic sequence.
Regioselectivity: In syntheses starting from chroman-4-ones, the regioselectivity of the amination step is inherently controlled by the position of the carbonyl group. For methods involving the cyclization of an acyclic precursor, the regioselectivity is determined by the nature of the starting materials and the reaction conditions that favor the formation of the six-membered chroman ring.
Stereoselectivity: The diastereoselectivity of the reduction of a 3-(Boc-amino)chroman-4-one precursor is a critical step in establishing the final stereochemistry of the alcohol. The choice of reducing agent plays a pivotal role in determining the syn or anti configuration of the product.
| Reducing Agent | Major Diastereomer | Observations |
| Sodium borohydride (B1222165) (NaBH₄) | Typically cis (syn) | The hydride attacks from the less sterically hindered face, often leading to the hydroxyl group being on the same side as the C3 substituent. |
| Lithium aluminum hydride (LiAlH₄) | Can vary | The stereochemical outcome can be influenced by chelation control with the Boc-amino group. |
| Bulky reducing agents (e.g., L-Selectride®) | Often trans (anti) | The large steric bulk of the reagent favors attack from the opposite face of the C3 substituent. |
The stereochemical outcome is a delicate balance between steric hindrance, electronic effects, and potential chelating interactions between the reagent and the substrate.
Stereochemical Control and Determination
Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules like this compound. This section discusses the factors that influence stereoselectivity and the methods used to determine the absolute configuration of the resulting chiral centers.
Factors Influencing Diastereoselectivity and Enantioselectivity
The stereochemical purity of this compound is a direct consequence of the synthetic methodology employed.
For Diastereoselectivity:
Nature of the Reducing Agent: As highlighted in the table above, the steric bulk and electronic properties of the hydride source are primary determinants of the diastereomeric ratio in the reduction of the corresponding chroman-4-one.
Protecting Group on the Amine: The size and coordinating ability of the protecting group at the C3 amino function can influence the facial selectivity of the reduction. The bulky tert-butyloxycarbonyl (Boc) group can exert significant steric directing effects.
Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the reactivity of the reducing agent, thereby influencing the stereochemical outcome.
For Enantioselectivity:
Chiral Catalyst/Auxiliary: In asymmetric syntheses, the choice of a chiral catalyst or a chiral auxiliary is the most critical factor in determining the enantiomeric excess (ee) of the product. The structure and electronic properties of the catalyst create a chiral environment that differentiates between the two enantiomeric transition states.
Catalyst Loading: In organocatalyzed reactions, the catalyst loading can impact enantioselectivity, with lower loadings sometimes leading to a decrease in ee due to competing non-catalyzed background reactions.
Substrate Structure: The electronic and steric properties of the substituents on the aromatic ring of the chroman precursor can influence the interaction with the chiral catalyst and thus affect the enantioselectivity.
Assignment of Absolute Configuration for Chiral Chroman-4-ols
The unambiguous determination of the absolute configuration of the C3 and C4 stereocenters is essential. Several analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be established.
NMR Spectroscopy: While NMR is primarily used for structural elucidation, it can also be a powerful tool for determining absolute configuration, often through the use of chiral derivatizing agents. The Mosher's ester method is a classic example. nih.govnih.govstackexchange.com In this technique, the chiral alcohol is reacted with both enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.gov By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be deduced. stackexchange.com A similar approach can be applied to the amino group.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and, by comparison with authentic samples of known configuration, can be used for assignment.
Conformational Analysis of the Chroman Ring and Substituents
The biological activity of this compound is intrinsically linked to its three-dimensional shape. The chroman ring is not planar and adopts a flexible conformation, which is influenced by its substituents.
The heterocyclic ring in chroman-4-ols typically adopts a half-chair or sofa conformation to minimize torsional strain. In this conformation, four of the ring atoms are roughly coplanar, while the other two are out of the plane. The substituents at C3 and C4 can occupy either pseudo-axial or pseudo-equatorial positions.
The conformational preference of the 3-(Boc-amino) and 4-hydroxyl groups is governed by a balance of steric and electronic interactions:
Steric Hindrance: There is a general preference for bulky substituents to occupy the less sterically hindered pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. The large Boc-amino group would strongly favor a pseudo-equatorial orientation.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the Boc-amino group (or the oxygen of the chroman ring) can significantly influence the conformational equilibrium. For a cis (syn) diastereomer, a hydrogen bond between a pseudo-axial hydroxyl group and a pseudo-equatorial amino group could stabilize that conformation.
Electronic Effects: Stereoelectronic effects, such as gauche interactions and hyperconjugation, also play a role in determining the most stable conformation.
Computational studies, in conjunction with NMR spectroscopic data (particularly coupling constants and Nuclear Overhauser Effect measurements), are invaluable tools for elucidating the preferred conformations of this compound in solution. mdpi.comnih.govauremn.org.br Understanding these conformational preferences is crucial for designing molecules that can effectively interact with their biological targets.
Conformational Preferences and Energy Minima
The heterocyclic ring of the chroman moiety in this compound is not planar and typically adopts a half-chair conformation. The substituents at C3 and C4 can be arranged in either a cis or trans configuration, leading to different spatial orientations and, consequently, different energy minima. The stability of these conformers is dictated by a balance of steric hindrance and stabilizing intramolecular interactions.
In the trans isomer, the Boc-amino and hydroxyl groups are on opposite sides of the chroman ring. This arrangement can exist in two primary chair-like conformations: one with both substituents in pseudo-equatorial positions and another with both in pseudo-axial positions. Generally, conformers with bulky substituents in pseudo-equatorial positions are favored as this minimizes steric strain. The large tert-butoxycarbonyl (Boc) group, in particular, will strongly favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.
In the cis isomer, both substituents are on the same side of the ring. This can lead to conformers with one substituent in a pseudo-axial and the other in a pseudo-equatorial position. The relative stability of these conformers will depend on the energetic cost of placing either the bulky Boc-amino group or the smaller hydroxyl group in a pseudo-axial position. Computational studies on related substituted chroman-4-ones have shown that even minor alterations to the ring system can significantly affect the conformational stability.
The following interactive table summarizes the key conformational possibilities for the cis and trans isomers of this compound and the expected relative energy levels based on steric considerations.
| Isomer | C3-Substituent (Boc-amino) | C4-Substituent (-OH) | Expected Relative Energy | Primary Stabilizing/Destabilizing Factors |
| trans | pseudo-equatorial | pseudo-equatorial | Lowest | Minimal steric hindrance. |
| trans | pseudo-axial | pseudo-axial | Highest | Significant 1,3-diaxial steric strain. |
| cis | pseudo-equatorial | pseudo-axial | Intermediate | Steric strain from the axial -OH group. |
| cis | pseudo-axial | pseudo-equatorial | High | Significant steric strain from the axial Boc-amino group. |
Note: The energy levels are qualitative predictions based on general principles of conformational analysis.
Intramolecular Interactions and Hydrogen Bonding
Intramolecular hydrogen bonding plays a critical role in dictating the preferred conformation of this compound. The presence of a hydrogen bond donor (the hydroxyl group at C4 and the N-H of the Boc-amino group) and acceptors (the hydroxyl oxygen, and the two carbonyl oxygens of the Boc group) allows for the formation of stable, cyclic arrangements.
In the cis isomer, the proximity of the Boc-amino and hydroxyl groups allows for the formation of a strong intramolecular hydrogen bond. This interaction can occur between the hydroxyl hydrogen (donor) and one of the carbonyl oxygens of the Boc group (acceptor), or between the N-H of the carbamate (B1207046) (donor) and the hydroxyl oxygen (acceptor). Such hydrogen bonds can significantly stabilize conformations that might otherwise be sterically disfavored. Studies on N-Boc protected amino acids with hydroxyl groups have shown that intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the hydroxyl hydrogen is a common and stabilizing feature. mdpi.com The formation of these intramolecular hydrogen bonds can be highly dependent on the solvent environment; in nonpolar solvents, these internal bonds are more prevalent, while in polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent may dominate. nih.gov
For the trans isomer, a direct intramolecular hydrogen bond between the C3-amino and C4-hydroxyl groups is not sterically feasible due to the distance between them. However, it is possible for a hydrogen bond to form between the C4-hydroxyl group and the ether oxygen of the chroman ring, which could influence the ring's conformation. Furthermore, the N-H of the Boc-amino group can form a hydrogen bond with the C4-hydroxyl oxygen, but this interaction is generally weaker in the trans configuration compared to the possibilities within the cis isomer.
The presence and strength of these intramolecular hydrogen bonds can be investigated using spectroscopic techniques such as NMR. For instance, the chemical shift of the hydroxyl and amide protons can be indicative of their involvement in hydrogen bonding. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also invaluable for calculating the energies of different conformers and quantifying the stabilizing effect of intramolecular hydrogen bonds.
The following table outlines the potential intramolecular hydrogen bonds for the two diastereomers.
| Isomer | Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Feasibility | Expected Impact on Stability |
| cis | C4-OH | C3-NH -(C=O)O-tBu | Possible | Moderate stabilization |
| cis | C4-OH | C3-NH-(C=O )O-tBu | Highly Favorable | Significant stabilization |
| cis | C3-NH | C4-OH | Favorable | Significant stabilization |
| trans | C4-OH | Chroman Ring Oxygen | Possible | Minor stabilization |
| trans | C3-NH | C4-OH | Less Favorable | Minor stabilization |
3 Boc Amino Chroman 4 Ol As a Building Block and Privileged Scaffold in Advanced Research
Utilization in the Construction of Complex Molecular Architectures
The rigid bicyclic framework of 3-(Boc-amino)chroman-4-ol, featuring strategically placed functional groups, establishes it as a valuable building block in synthetic organic chemistry. Its stereochemistry and reactive sites—the Boc-protected amine and the secondary alcohol—provide synthetic handles for elaboration into more complex molecular structures. This versatility is particularly evident in its application for creating polycyclic and spirocyclic systems and as a key intermediate in the synthesis of diverse heterocyclic compounds.
Synthesis of Polycyclic and Spirocyclic Derivatives
The chroman scaffold is a foundational element in the synthesis of spirocyclic compounds, where two rings are connected through a single shared carbon atom. Spiro-fused polycyclic aromatic compounds are noted for their unique three-dimensional structures and promising photophysical and electronic properties. mdpi.com The synthesis of these complex molecules often involves leveraging the inherent structure of a chroman precursor.
Research has demonstrated the diastereoselective synthesis of novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. mdpi.com This process involves the reaction of styrylpyrimidines with 1,3-benzenediols, where the chroman moiety is formed and fused in a spirocyclic arrangement with a pyrimidine ring. mdpi.com Similarly, other research has focused on the synthesis of spirocyclic chromane derivatives for specific biological applications, such as potential treatments for prostate cancer. nih.gov In these syntheses, the chroman unit serves as the core scaffold onto which other cyclic structures are appended, highlighting its role as a privileged starting point for generating molecular diversity. The development of these compounds often begins with a functionalized chromanone which undergoes cyclization and subsequent modifications to yield the final spiro product. nih.govnih.gov
| Derivative Class | Synthetic Precursors | Key Reaction Type | Potential Application |
|---|---|---|---|
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | 6-Styryl-4-aryldihydropyrimidin-2-ones and 1,3-Benzenediols | Acid-catalyzed cyclization | Antimicrobial and antioxidant agents mdpi.com |
| Spiro[benzo[h]chromene-2,4'-piperidine] derivatives | 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one and Boc-protected piperidinone | Aldol (B89426) condensation and cyclization | Antimalarial agents nih.gov |
| Indenopyridine-fused Spirocyclic Chromanes | (S)-chroman-4-amine and functionalized indanone derivatives | Multi-step synthesis including cyclization and acylation | p300/CBP HAT inhibitors for cancer therapy nih.gov |
Intermediate in Heterocyclic Synthesis
Beyond spirocycles, this compound is a versatile intermediate for constructing a broader range of heterocyclic compounds. The Boc-protected amine at the C3 position and the hydroxyl group at the C4 position are key functional handles that can be selectively manipulated. The Boc (tert-butoxycarbonyl) group is a widely used amine protecting group in peptide synthesis and organic synthesis because it is stable under various conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA). peptide.compeptide.com
This controlled reactivity allows for the sequential introduction of other molecular fragments. For instance, the hydroxyl group can be oxidized to a ketone, creating a chromanone intermediate, or it can be used as a nucleophile in substitution reactions. The amine, once deprotected, can participate in amide bond formation, reductive amination, or serve as a nucleophile in cyclization reactions to form fused heterocyclic systems. The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, for example, often proceeds through intermediates where a Boc-protected amino acid is activated and cyclized. researchgate.net This principle applies to the chroman scaffold, where its functional groups enable its integration into more elaborate heterocyclic frameworks for various industrial and pharmaceutical applications. researchgate.net
Application in Peptidomimetic Design and Scaffold Approaches
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. longdom.orglifechemicals.com The inherent limitations of peptides, including their flexibility and susceptibility to proteolysis, have driven the development of peptidomimetic strategies. lifechemicals.com One powerful approach involves replacing amino acid residues with rigid scaffolds that can enforce a specific, biologically active conformation.
Development of Stabilized Peptide Mimetics
The rigid, bicyclic structure of the chroman ring system makes this compound an excellent candidate for use as a conformational constraint in peptidomimetic design. By incorporating this scaffold into a peptide sequence, the rotational freedom of the peptide backbone is significantly reduced. This pre-organization of the molecule into a defined three-dimensional shape can lead to a higher binding affinity for its biological target by minimizing the entropic penalty associated with binding. upc.edu
The use of such scaffolds is a key strategy in designing molecules that can mimic specific secondary structures of peptides, such as β-turns or α-helices, which are often crucial for biological recognition. upc.edu These stabilized mimetics are more resistant to proteolytic enzymes, extending their half-life in biological systems. longdom.org The chroman scaffold serves to orient the necessary pharmacophoric elements in a precise spatial arrangement, thereby mimicking the native peptide's interaction with its target while offering superior drug-like properties. taylorandfrancis.com
Integration into Amino Acid and Peptide Analogs
This compound can be viewed as a non-canonical or unnatural amino acid analog. nih.govnih.gov The presence of the Boc-protecting group on the amine functionality is critical, as it allows for the direct integration of the chroman unit into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. peptide.com
In a typical synthesis, the Boc-protected chroman derivative can be coupled to another amino acid or a resin-bound peptide. Following the coupling step, the Boc group is removed under mild acidic conditions, exposing a free amine that is ready for the next coupling cycle. peptide.com This methodology enables the precise placement of the rigid chroman scaffold at specific positions within a peptide sequence. The resulting peptide analogs, containing the conformationally constrained chroman unit, are valuable tools for probing structure-activity relationships (SAR). By systematically replacing native amino acid residues with this scaffold, researchers can elucidate the conformational requirements for biological activity and develop peptide analogs with enhanced potency and stability. nih.gov
Development of Novel Chroman-Based Scaffolds for In Vitro Biological Target Exploration
The chroman ring system is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, making them rich sources for the discovery of new therapeutic agents. By using the chroman core as a foundation, chemists can generate large libraries of diverse compounds for high-throughput screening against a wide array of biological targets in vitro.
The development of novel chroman-based scaffolds has led to the identification of potent inhibitors for various enzymes and receptors. For example, research into chroman derivatives has yielded compounds with significant inhibitory activity against acetyl-CoA carboxylases (ACCs), which are key enzymes in fatty acid synthesis and are targets for metabolic diseases and cancers. nih.gov In one study, a series of chroman derivatives were synthesized and evaluated, leading to the discovery of a compound (4s) with nanomolar inhibitory activity against ACC1 and ACC2 and potent anti-proliferation activity against several cancer cell lines. nih.gov
Similarly, the chroman-4-one (chromanone) scaffold has been utilized as a building block to design and synthesize novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC). researchgate.net By modifying the chroman core, researchers have developed compounds that can effectively target mutated forms of EGFR, offering a potential strategy to overcome drug resistance. researchgate.net These examples underscore the utility of chroman-based scaffolds, derived from versatile intermediates like this compound, in the exploration of new biological targets and the development of lead compounds for drug discovery. researchgate.netexplorationpub.com
| Scaffold Class | Biological Target | Lead Compound Example | Reported In Vitro Activity | Therapeutic Area |
|---|---|---|---|---|
| Chroman derivatives | Acetyl-CoA Carboxylases (ACC1/ACC2) | Compound 4s | IC50 (ACC1) = 98.06 nM; IC50 (ACC2) = 29.43 nM; Potent anti-proliferative activity against A549, H1975, HCT116, H7901 cell lines nih.gov | Oncology, Metabolic Diseases |
| 4-Oxo-chromane derivatives | Epidermal Growth Factor Receptor (EGFR) | Compound 4i | IC50 = 132 nM against EGFR researchgate.net | Oncology (NSCLC) |
| Spirocyclic Chromane derivatives | p300/CBP Histone Acetyltransferase (HAT) | Compound B16 | IC50 = 96 nM against 22Rv1 prostate cancer cells nih.gov | Oncology (Prostate Cancer) |
Design Principles for Modulating In Vitro Biological Interactions
The strategic design of derivatives based on the this compound scaffold is crucial for modulating their interactions with biological targets in a laboratory setting. The chroman-4-one framework, a close structural relative and synthetic precursor, serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications at various positions on the chroman ring system allow for the fine-tuning of steric, electronic, and hydrophobic properties, which in turn dictates the molecule's binding affinity and selectivity for specific enzymes or receptors.
Key positions for substitution on the chroman-4-one scaffold, and by extension, on derivatives of this compound, include the 2-, 3-, 6-, and 8-positions. For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, it was found that an alkyl chain with three to five carbons at the 2-position was important for potency. Furthermore, the introduction of larger, electron-withdrawing groups at the 6- and 8-positions proved to be favorable for inhibitory activity nih.gov. The intact carbonyl group at the 4-position is also considered crucial for high potency in this class of inhibitors nih.gov.
The amino group at the 3-position, protected as a Boc-carbamate in the parent building block, offers a critical handle for introducing further diversity. This position can be functionalized to introduce various substituents that can engage in specific interactions, such as hydrogen bonding or electrostatic interactions, with the target protein. For example, the introduction of different moieties at this position can influence selectivity between different enzymes.
Moreover, the stereochemistry at the 3- and 4-positions of the chroman-4-ol core is a key design element. The relative orientation of the amino and hydroxyl groups can significantly impact how the molecule fits into a binding pocket. Synthetic strategies that control this stereochemistry are therefore essential for developing derivatives with optimal biological activity.
Exploration of Derivatives as Specific Enzyme Inhibitors In Vitro
The versatility of the chroman scaffold, accessible from building blocks like this compound, has led to the exploration of its derivatives as inhibitors of various enzymes in vitro. Notably, derivatives of chroman-4-one and chromone (B188151) have shown promise as selective inhibitors of sirtuins and cholinesterases.
Sirtuin 2 (SIRT2) Inhibitors:
A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2, an enzyme implicated in aging-related and neurodegenerative diseases. Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions significantly influence inhibitory potency and selectivity. For example, 6,8-dibromo-2-pentylchroman-4-one emerged as the most potent inhibitor of SIRT2 in one study, with an IC50 value of 1.5 μM nih.gov. A key finding was the high selectivity of these compounds for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 nih.gov. The most potent inhibitors showed over 70% inhibition of SIRT2 at a concentration of 200 μM, while exhibiting less than 10% inhibition of SIRT1 and SIRT3 at the same concentration nih.gov.
Interactive Data Table: In Vitro Inhibitory Activity of Chroman-4-one Derivatives against SIRT2
| Compound | Substituents | SIRT2 IC50 (μM) |
| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 |
Cholinesterase Inhibitors:
Derivatives of the related 4H-chromen-4-one scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the management of Alzheimer's disease. These studies have shown that the amino chromenone backbone can be modified to achieve high potency and selectivity, particularly for BChE. Substitutions at the R1 and R2 positions of the chromenone core were found to favor BChE inhibition. In contrast, substitutions at the R3 position tended to result in lower potency.
For instance, certain 4-chlorobenzyloxy and 4-bromobenzyloxy substituted derivatives displayed significant BChE inhibitory activity with IC50 values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. Another derivative, featuring a 4-fluorobenzyloxy group at the R1 position and a methoxy (B1213986) group at the R2 position, was identified as a particularly potent BChE inhibitor with an IC50 value in the range of 0.65 ± 0.13 µM to 2.63 ± 0.19 µM.
Interactive Data Table: In Vitro Inhibitory Activity of Amino Chromenone Derivatives against BChE
| Derivative Type | Substitutions | BChE IC50 (μM) |
| 4-chlorobenzyloxy substituted | 4-chlorobenzyloxy at R1 | 0.89 ± 0.24 |
| 4-bromobenzyloxy substituted | 4-bromobenzyloxy at R1 | 1.19 ± 0.31 |
| 4-fluorobenzyloxy and methoxy substituted | 4-fluorobenzyloxy at R1, OCH3 at R2 | 0.65 ± 0.13 to 2.63 ± 0.19 |
These examples underscore the utility of the chroman scaffold, and by extension, building blocks like this compound, in the design and discovery of potent and selective enzyme inhibitors for advanced research.
Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (e.e.) in chiral compounds. sigmaaldrich.com This technique leverages the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). sigmaaldrich.com For Boc-protected amino alcohols like 3-(Boc-amino)chroman-4-ol, polysaccharide-based CSPs are particularly effective. researchgate.netwindows.net
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and enabling their separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Key Parameters in Chiral HPLC Method Development:
| Parameter | Description | Typical Conditions for Amino Alcohols |
| Chiral Stationary Phase (CSP) | The chiral environment that enables enantiomeric recognition. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes are screened for optimal separation. |
| Flow Rate | Affects the efficiency and resolution of the separation. | Typically around 1.0 mL/min for analytical columns, can be decreased to improve resolution. sigmaaldrich.com |
| Detection | Method for observing the separated enantiomers. | UV detection is common, especially when a UV-absorbing moiety is present. researchgate.net |
High-Resolution NMR Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. For this compound, which has two adjacent chiral centers, 1H NMR spectroscopy, particularly the analysis of coupling constants (J-values), is crucial for assigning the cis or trans configuration of the substituents on the chroman ring.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons, which is instrumental in confirming stereochemical assignments. scispace.com
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. nih.govnih.gov
For this compound, obtaining a suitable single crystal is a prerequisite. nih.govthieme-connect.de Once a crystal is grown, the diffraction data can be used to unambiguously determine the absolute stereochemistry at both chiral centers. nih.govresearchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. A value close to zero confirms the correct enantiomer, while a value near one indicates the opposite. caltech.edu
Crystallographic Data Summary (Hypothetical for a Chroman Derivative):
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal structure. | 0.0(2) |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformational Studies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for assessing the chirality of a compound and can also provide insights into its solution-state conformation. bates.edu
The CD spectrum of this compound would exhibit characteristic Cotton effects (positive or negative peaks) that are unique to its specific enantiomeric form. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations or spectra of related compounds with known stereochemistry.
Mass Spectrometry for Structural Confirmation of Complex Derivatives
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound and its derivatives. mdpi.com
When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can provide valuable structural information. The fragmentation pattern of a molecule is often characteristic of its structure. For complex derivatives of this compound, analyzing the fragmentation pathways can help to confirm the identity and location of various substituents. mdpi.com
Theoretical and Computational Studies of 3 Boc Amino Chroman 4 Ol Systems
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy.
DFT is a widely used method to investigate the electronic structure of organic molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity.
For analogous systems, such as 3-amino-4-(Boc-amino)pyridine, DFT calculations using functionals like B3LYP have been used to determine these frontier orbitals and related electronic properties. researchgate.netconsensus.app These calculations help in understanding the regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. Natural Bond Orbital (NBO) analysis further elucidates the charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which stabilize the molecule. researchgate.net
Table 1: Representative Electronic Properties Calculated via DFT (Note: The following data is illustrative of typical DFT outputs for similar molecules, not specific experimental values for 3-(Boc-amino)chroman-4-ol.)
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 5.3 eV |
| Hardness (η) | Resistance to change in electron distribution. | 2.65 |
| Softness (S) | Reciprocal of hardness; measure of reactivity. | 0.38 |
| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons. | 3.85 |
This interactive table is based on methodologies described for analogous compounds. researchgate.netconsensus.app
Theoretical calculations are invaluable for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is a common method for simulating electronic spectra, such as UV-Vis and Electronic Circular Dichroism (ECD). ECD spectroscopy is particularly important for chiral molecules like this compound, as it provides information about the molecule's absolute configuration.
By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., (3S,4R)-3-(Boc-amino)chroman-4-ol) and comparing it to the experimental spectrum, the absolute stereochemistry can be confidently assigned. These simulations involve calculating the electronic transition energies and rotational strengths of the molecule. dntb.gov.ua The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on electronic properties, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules.
The chroman ring of this compound can adopt different conformations (e.g., half-chair), and the substituents at positions 3 and 4 have rotational freedom. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking studies could be used to predict its binding affinity and mode of interaction with various biological targets.
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding energy). d-nb.info Docking studies on related chromene derivatives have successfully predicted their interactions with enzymes like topoisomerase IB and CYP51, identifying key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. mdpi.com Such studies could reveal the potential of this compound as an inhibitor of specific enzymes. mdpi.com
Table 2: Illustrative Output from a Ligand-Target Docking Simulation (Note: This table represents hypothetical results for this compound to demonstrate typical docking data.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.2 | ASP-166, LYS-72 | Hydrogen Bond |
| VAL-57, LEU-173 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.5 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Cation |
| LEU-352, VAL-523 | Hydrophobic |
This interactive table is based on methodologies described in studies on similar heterocyclic compounds. d-nb.infomdpi.com
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis of this compound. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. researchgate.net
Calculating the energy of transition states allows for the determination of the activation energy barrier, which is directly related to the reaction rate. This information can explain why a particular stereoisomer is formed preferentially or why certain reaction conditions are necessary. For complex, multi-step syntheses, DFT calculations can help rationalize the observed chemo- and stereo-selectivities and guide the optimization of reaction conditions for higher yields and purity. researchgate.net These computational approaches provide a detailed, step-by-step view of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone. montclair.edu
Structure Activity Relationship Sar Studies of 3 Boc Amino Chroman 4 Ol Analogs Focus on in Vitro Target Interaction Principles
Impact of Stereochemistry on In Vitro Biological Interactions
The three-dimensional arrangement of substituents on the chroman ring is a critical determinant of biological activity. The relative orientation of the amino group at C3 and the hydroxyl group at C4 gives rise to cis and trans diastereomers, which often exhibit distinct in vitro profiles.
Research has consistently shown that the stereochemistry of molecules can significantly influence their biological interactions and subsequent activity. nih.govnih.gov For many biologically active compounds, including those with a chroman or similar heterocyclic core, one stereoisomer is often more potent than the others. nih.govresearchgate.net This is because biological targets like enzymes and receptors are chiral, and the binding pocket has a specific three-dimensional geometry. A precise stereochemical fit is often required for optimal interaction, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
For chroman-based structures and their analogs, the relative orientation of substituents dictates how the molecule presents its key interacting groups to the binding site of a protein. The vicinal coupling constant (³J) between H-3 and H-4 in ¹H NMR spectroscopy is a key parameter used to establish the relative cis or trans configuration. mdpi.com However, this can sometimes be ambiguous, requiring more advanced 2D NMR techniques like NOESY for definitive assignment. mdpi.com In many cases, cis isomers of chroman derivatives have been reported to exhibit higher potency in biological assays compared to their trans counterparts. researchgate.net
The table below illustrates the typical differences in biological activity observed between cis and trans isomers in related heterocyclic systems.
| Isomer | General Activity Trend | Rationale for Difference |
| cis | Often more potent in biological assays. researchgate.net | The specific spatial arrangement of functional groups may allow for a more favorable and stable interaction with the target's binding site. |
| trans | Generally less potent or inactive compared to the cis isomer. researchgate.net | The geometry of the trans isomer may introduce steric hindrance or place key interacting groups in suboptimal positions for binding. |
It is crucial to note that while a general trend may be observed for a class of compounds, the specific impact of stereochemistry is target-dependent. The preference for a cis or trans configuration is ultimately determined by the unique topology of the binding site of the specific enzyme or receptor being targeted.
Influence of Boc-Group Presence and Removal on In Vitro Activity Profiles
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. However, its presence or absence in the final molecule is a significant factor in SAR studies, directly influencing the compound's physicochemical properties and its ability to interact with biological targets.
The Boc group is large and lipophilic, which can have several effects on in vitro activity:
Steric Hindrance: The bulkiness of the Boc group can prevent the molecule from fitting into a constrained binding pocket of an enzyme or receptor. If the free amino group is crucial for forming a key hydrogen bond or salt bridge with the target, the Boc group will abolish this interaction, leading to a significant loss of activity.
Solubility: The Boc group increases the lipophilicity of a molecule, which can affect its solubility in aqueous assay buffers. This can complicate the interpretation of in vitro data.
Electronic Effects: While primarily a steric blocker, the Boc group can also influence the electronic properties of the molecule, which may have minor effects on binding.
Conversely, the deprotection of the Boc group to reveal the free amine introduces a primary amino group (-NH₂) that is basic and capable of acting as a hydrogen bond donor. This free amine is often a critical pharmacophoric element, essential for anchoring the molecule within the active site of a target protein. For instance, in the development of inhibitors for human ornithine aminotransferase (hOAT), the Boc group is used during synthesis and subsequently removed to yield the active amino acid analog. nih.gov The final active compounds feature a free amino group that is crucial for their mechanism of action. nih.govresearchgate.netluc.edu
The following table summarizes the general influence of the Boc group on in vitro activity.
| Compound Form | Key Feature | Impact on In Vitro Target Interaction |
| Boc-Protected (e.g., 3-(Boc-amino)chroman-4-ol) | Bulky, lipophilic, neutral. The amine is a hydrogen bond acceptor. | Often serves as an inactive precursor or intermediate. The Boc group can sterically block the binding site and prevent key interactions. nih.gov |
| Deprotected (e.g., 3-aminochroman-4-ol) | Smaller, more polar, basic. The free amine can act as a hydrogen bond donor and form ionic interactions. | Frequently the biologically active form. The free amine can engage in critical binding interactions (e.g., with glutamate (B1630785) or aspartate residues in an active site). nih.govresearchgate.net |
The necessity of a free amine for activity is a common theme in the SAR of many enzyme inhibitors, particularly those targeting aminotransferases, kinases, and demethylases, where the amine interacts with key catalytic or binding site residues. nih.govnih.gov
Effects of Substituent Modifications on Chroman Ring on In Vitro Binding Affinity
Modifying the aromatic portion of the chroman ring is a classical strategy in medicinal chemistry to fine-tune the electronic and steric properties of a molecule, thereby optimizing its binding affinity and selectivity for a given target. The position, number, and nature of substituents can dramatically alter the in vitro activity.
Studies on various chroman-4-one derivatives have shown that substitutions at positions 6 and 8 are particularly influential. nih.gov For instance, in the development of sirtuin 2 (SIRT2) inhibitors, it was found that introducing larger, electron-withdrawing substituents at these positions was favorable for activity. nih.gov The most potent compound in that series was 6,8-dibromo-2-pentylchroman-4-one, highlighting the positive impact of halogen substituents. nih.gov
The general principles derived from these studies can be summarized as follows:
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), or cyano groups (CN) can modulate the electronics of the aromatic ring. This can influence interactions with the target protein, such as pi-stacking or cation-pi interactions. In some cases, EWGs can enhance potency. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups can increase electron density in the ring and also impact lipophilicity and steric profile. Their effect is highly target-dependent.
Position of Substitution: The specific location of the substituent is critical. A substituent at one position might fit into a small hydrophobic pocket in the receptor, enhancing affinity, while the same substituent at a different position could cause a steric clash, reducing affinity.
The table below provides hypothetical SAR data for chroman ring substitutions based on common findings in medicinal chemistry, such as those for PARP inhibitors, where aromatic ring modifications are key to potency. nih.gov
| Position | Substituent | Effect on In Vitro Binding Affinity (Example Target) | Rationale |
| C6 | -Br | Increased | The bromo group is electron-withdrawing and can form halogen bonds, potentially fitting into a specific pocket in the active site. nih.gov |
| C8 | -Br | Increased | Similar to C6 substitution, contributes to favorable electronic and steric interactions. nih.gov |
| C6, C8 | -diBr | Significantly Increased | The combined effect of two electron-withdrawing groups at optimal positions enhances binding affinity. nih.gov |
| C7 | -OCH₃ | Variable | May increase or decrease affinity depending on whether the target has space to accommodate the methoxy group and if H-bonding is favorable. |
| C5 | -F | Variable | A small fluorine atom can improve metabolic stability and binding by altering local electronics without adding significant bulk. |
These examples underscore that a systematic exploration of substituents on the chroman ring is essential for optimizing the in vitro binding affinity of this compound analogs for any given biological target.
Rational Design Principles for Modulating Specific In Vitro Enzyme Inhibition or Receptor Binding
The rational design of potent and selective inhibitors based on the this compound scaffold requires a synthesis of the SAR principles discussed previously. The goal is to strategically combine stereochemistry, the nature of the C3-substituent, and chroman ring modifications to maximize favorable interactions with the target and minimize off-target effects.
Key principles for rational design include:
Scaffold Hopping and Core Modification: While the chroman-4-ol core is a starting point, replacing it with bioisosteric rings (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one) can lead to improved properties and novel intellectual property. nih.gov This strategy has been successful in developing inhibitors for histone demethylases like KDM4 and KDM5. nih.gov
Exploiting Stereochemistry: As established, the relative stereochemistry is paramount. Synthesis should be designed to produce specific diastereomers (cis or trans) that are predicted to have optimal interactions based on computational modeling or previous SAR data. nih.govresearchgate.net For instance, if a cis configuration is known to be active, synthetic routes should favor its formation.
Targeting Specific Pockets: X-ray crystallography or homology modeling of the target enzyme or receptor can reveal specific pockets that can be exploited. For example, if a hydrophobic pocket exists near the chroman ring, adding a lipophilic substituent (e.g., a phenyl or cyclopropyl (B3062369) group) at the appropriate position could significantly enhance binding affinity. This structure-based design approach is crucial for developing potent inhibitors, as seen in the optimization of PARP inhibitors. nih.gov
Modulating the Amine Substituent: The choice to keep or remove the Boc group is fundamental. If a free amine is required for activity, as it often is, further modifications can be made. For example, acylating the amine with different groups can probe for additional binding interactions. In the context of PARP inhibitors, the core structure often includes a carboxamide group, which is crucial for binding to the nicotinamide (B372718) ribose binding pocket of the enzyme. nih.govresearchtopractice.com
Achieving Selectivity: Selectivity is often achieved by exploiting differences in the active sites of related proteins. For example, to design a selective inhibitor for hOAT over the related enzyme GABA-AT, researchers developed analogs where subtle changes in the molecule's structure and electronics led to a mechanism-based inactivation that was specific to hOAT. nih.gov The presence of a double bond in the carbocyclic ring of an analog was found to be crucial for this selectivity. nih.gov
The table below outlines a rational design workflow based on these principles.
| Design Step | Action | Desired Outcome | Example Application |
| 1. Target Analysis | Use X-ray crystallography or homology modeling to understand the target's active site. | Identify key interaction points (H-bond donors/acceptors, hydrophobic pockets, charged residues). | Designing PARP inhibitors to fit the NAD+ binding site. nih.govresearchtopractice.com |
| 2. Stereochemical Control | Synthesize pure cis or trans isomers. | Maximize potency by ensuring optimal 3D geometry for binding. | Preferential activity of cis-isomers in certain heterocyclic systems. researchgate.net |
| 3. Chroman Ring Substitution | Introduce diverse substituents (e.g., halogens, alkyls, aryls) at various positions (C5-C8). | Enhance binding affinity and selectivity by probing specific sub-pockets of the active site. | Adding dibromo-substituents to a chromanone core to improve SIRT2 inhibition. nih.gov |
| 4. Amine/Amide Modification | Remove the Boc group and/or introduce different amide functionalities at C3. | Establish essential H-bonding or ionic interactions required for potent inhibition. | The primary amine in KDM inhibitors chelates the active site Fe(II) ion. nih.govnih.gov |
| 5. In Vitro Profiling | Test analogs against the primary target and a panel of related off-targets. | Confirm potency and determine the selectivity profile, guiding the next design cycle. | Comparing IC₅₀ values against SIRT1, SIRT2, and SIRT3 to find selective SIRT2 inhibitors. nih.gov |
By systematically applying these principles, the this compound scaffold can be effectively optimized to generate highly potent and selective modulators of various enzymes and receptors for research and therapeutic purposes.
Future Research Directions and Unexplored Avenues for 3 Boc Amino Chroman 4 Ol Chemistry
Development of Novel Stereoselective Synthetic Methodologies
While methods for the synthesis of substituted chromans exist, the development of novel, efficient, and highly stereoselective routes to 3-(Boc-amino)chroman-4-ol and its analogs remains a critical area for future investigation. Current strategies often involve multi-step sequences that may suffer from moderate yields and limited stereocontrol. Future research should prioritize the development of catalytic asymmetric methods that can establish the two contiguous stereocenters at the C3 and C4 positions with high diastereoselectivity and enantioselectivity.
Organocatalysis, particularly through domino reactions, presents a promising avenue. For instance, the development of modularly designed organocatalysts could enable a one-pot synthesis from readily available starting materials, such as salicylaldehydes and protected amino-aldehydes, proceeding through a domino Michael/hemiacetalization reaction. nih.gov Furthermore, exploring transition-metal-catalyzed approaches, including enantioselective hydrogenation or aminohydroxylation of a suitable chromene precursor, could provide efficient access to the desired stereoisomers. The ultimate goal is to establish synthetic protocols that are not only stereoselective but also scalable and amenable to the generation of a diverse library of analogs.
Expansion of Derivatization Strategies for Enhanced Structural Diversity
The true potential of this compound lies in its capacity for diverse functionalization. The Boc-protected amine at C3 and the hydroxyl group at C4 serve as key handles for introducing a wide array of substituents, thereby enabling a systematic exploration of the chemical space around the chroman core.
Future derivatization strategies should focus on:
N-Functionalization: Following deprotection of the Boc group, the resulting primary amine can be acylated, alkylated, or engaged in reductive amination to introduce a variety of side chains. This would allow for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.
O-Functionalization: The C4 hydroxyl group can be etherified, esterified, or even replaced to introduce different functionalities. For example, etherification with various alkyl or aryl groups could probe interactions with hydrophobic pockets in biological targets.
Aromatic Ring Substitution: Modification of the aromatic ring of the chroman scaffold through electrophilic aromatic substitution or cross-coupling reactions would introduce additional points of diversity. This could involve the installation of halogens, nitro groups, or other functionalities that can be further elaborated.
These derivatization efforts will be crucial for conducting structure-activity relationship (SAR) studies and optimizing the biological activity of resulting compounds.
Advanced Mechanistic Studies using Contemporary Physical Organic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. Future research should employ contemporary physical organic techniques to elucidate reaction pathways and transition states.
For instance, in situ spectroscopic methods, such as ReactIR and NMR spectroscopy, can be used to monitor reaction progress and identify key intermediates in real-time. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the origins of stereoselectivity. whiterose.ac.uk Kinetic studies can help to determine the rate-determining steps of reactions and the influence of catalysts and reaction conditions. A thorough mechanistic understanding will enable the optimization of existing synthetic routes and the development of entirely new and more efficient transformations. researchgate.net
Exploration of New In Vitro Biological Targets and Interaction Modalities
The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. acs.org However, the specific biological targets of this compound derivatives are largely unexplored. A systematic in vitro screening of a library of derivatives against a broad panel of biological targets is a critical next step.
Potential areas of investigation include:
Enzyme Inhibition: Given that other chroman-based compounds have shown activity as enzyme inhibitors, screening against families of enzymes such as kinases, proteases, and histone deacetylases (HDACs) would be a logical starting point. For example, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.org
Receptor Modulation: The structural features of this compound derivatives may allow them to interact with various G-protein coupled receptors (GPCRs) or nuclear receptors.
Ion Channel Blockade: The potential for these compounds to modulate the activity of ion channels should also be investigated.
The identification of novel biological targets will open up new avenues for the development of therapeutic agents based on this scaffold.
Application in Chemical Biology and Probe Development (e.g., photoaffinity labels, fluorescent probes)
The versatile and functionalizable nature of this compound makes it an ideal starting point for the development of chemical probes to study biological systems. youtube.comcrick.ac.uk These tools are invaluable for identifying and validating new drug targets and for elucidating complex biological pathways.
Future research in this area could focus on:
Photoaffinity Labels: By incorporating a photoreactive group, such as a diazirine or an aryl azide, into the structure of a biologically active derivative, a photoaffinity label can be created. Upon photoactivation, this probe can covalently bind to its biological target, enabling its identification and characterization.
Fluorescent Probes: The attachment of a fluorophore to a this compound derivative that binds to a specific target would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy.
Affinity-Based Probes: Immobilizing a derivative onto a solid support, such as agarose (B213101) beads, can create an affinity matrix for the purification of its binding partners from complex biological mixtures.
Q & A
Q. Key Considerations :
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C | 3-Boc-amino intermediate | |
| Reduction | LiAlH4, THF, 0°C | Chroman-4-ol (cis/trans mixture) |
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm Boc group presence (tert-butyl peaks at δ 1.4 ppm in 1H NMR) and chroman-4-ol structure (broad -OH peak at δ 2.5–3.5 ppm). Compare shifts with analogs like (S)-chroman-4-amine derivatives .
- IR Spectroscopy : Detect N-H (Boc-protected amine, ~3400 cm⁻¹) and O-H (chroman-4-ol, ~3200–3500 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group, m/z 100–102) .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
- Storage : Keep in sealed containers under dry, inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
- Spill Management : Absorb solids with dry sand; avoid water to prevent exothermic reactions .
Advanced: How can stereochemical outcomes be controlled during synthesis, particularly at the 3-amino and 4-ol positions?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during chroman-4-one reduction to favor specific stereoisomers .
- Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with chiral acids (e.g., tartaric acid) .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize transition states for desired stereochemistry .
Q. Table 2: Stereochemical Control Strategies
| Method | Example | Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, (R)-BINAP-PdCl₂ | Enantiomeric excess >90% | |
| Chiral Resolution | Tartaric acid in ethanol | Isolated (R)-isomer |
Advanced: What strategies resolve contradictory data in the reduction of chroman-4-one intermediates?
Methodological Answer:
- Systematic Screening : Test reductants (NaBH4, LiAlH4, H₂/Pd-C) under varied temperatures and solvents. For example, LiAlH4 in THF at 0°C minimizes over-reduction vs. room temperature .
- In Situ Monitoring : Use HPLC or GC-MS to track intermediates. Quench reactions at 50% completion to isolate chroman-4-ol before further reduction .
- Computational Modeling : Predict reductant affinity for carbonyl vs. aromatic rings using DFT calculations to guide experimental design .
Advanced: How can the biological activity of this compound derivatives be systematically evaluated?
Methodological Answer:
- In Vitro Assays :
- In Vivo Studies :
- Hypolipidemic Activity : Administer derivatives to normolipidemic rats and measure serum triglycerides/cholesterol via ELISA .
Q. Table 3: Biological Evaluation Workflow
| Assay Type | Protocol | Key Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | Spectrophotometric COX-2 assay | IC50 values | |
| In Vivo Lipidomics | Rat serum analysis (ELISA) | LDL/HDL ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
